N-(azepan-1-ylcarbonothioyl)-2-bromobenzamide
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Overview
Description
N-(azepan-1-ylcarbonothioyl)-2-bromobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an azepane ring, a bromine atom, and a carbonothioyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azepan-1-ylcarbonothioyl)-2-bromobenzamide typically involves the reaction of 2-bromobenzoyl chloride with azepane-1-carbothioamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(azepan-1-ylcarbonothioyl)-2-bromobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The carbonothioyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonothioyl group can be reduced to form thiols or thioethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used. These reactions are usually performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and hydrogen gas in the presence of a palladium catalyst are commonly used. These reactions are typically carried out in anhydrous solvents under an inert atmosphere.
Major Products Formed
Substitution Reactions: The major products formed are the corresponding substituted benzamides.
Oxidation Reactions: The major products are sulfoxides or sulfones.
Reduction Reactions: The major products are thiols or thioethers.
Scientific Research Applications
N-(azepan-1-ylcarbonothioyl)-2-bromobenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(azepan-1-ylcarbonothioyl)-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
N-(azepan-1-ylcarbonothioyl)-2-bromobenzamide can be compared with other similar compounds, such as:
N-(azepan-1-ylcarbonothioyl)-2-iodobenzamide: This compound has an iodine atom instead of a bromine atom, which can affect its reactivity and biological activity.
N-(azepan-1-ylcarbonothioyl)-2,4-dichlorobenzamide:
N-(azepan-1-ylcarbonothioyl)-3-iodo-4-methoxybenzamide: This compound has an iodine atom and a methoxy group, which can alter its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited in various research and industrial applications.
Properties
Molecular Formula |
C14H17BrN2OS |
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Molecular Weight |
341.27 g/mol |
IUPAC Name |
N-(azepane-1-carbothioyl)-2-bromobenzamide |
InChI |
InChI=1S/C14H17BrN2OS/c15-12-8-4-3-7-11(12)13(18)16-14(19)17-9-5-1-2-6-10-17/h3-4,7-8H,1-2,5-6,9-10H2,(H,16,18,19) |
InChI Key |
JNIHFOQUMZPPGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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